molecular formula C14H12N6O3S B12166421 ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B12166421
M. Wt: 344.35 g/mol
InChI Key: HMJKSKJWMWLYHY-UHFFFAOYSA-N
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Description

Ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a tetrazole ring, a thiazole ring, and an ester functional group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the tetrazole ring, known for its bioisosteric properties, makes it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the tetrazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives with altered electronic properties, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors through non-covalent interactions, leading to various biological effects . The thiazole ring may also contribute to the compound’s activity by stabilizing these interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is unique due to the combination of the tetrazole and thiazole rings, which provides a distinct set of chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable scaffold for further research and development.

Biological Activity

Ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activities, particularly focusing on antimicrobial and anticancer properties.

Structural Characteristics

The compound has a complex structure featuring a thiazole ring , a tetrazole moiety , and an ethyl ester functional group . Its molecular formula is C14H12N6O3SC_{14}H_{12}N_{6}O_{3}S with a molecular weight of 344.35 g/mol . The presence of the thiazole and tetrazole rings is crucial for its biological activity, as these groups are known to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common method includes:

  • Formation of the thiazole ring : This may involve the reaction of appropriate carbonyl compounds with thiosemicarbazides.
  • Introduction of the tetrazole moiety : This can be achieved through cyclization reactions involving azides or other nitrogen-containing compounds.
  • Esterification : The final step often includes the formation of the ethyl ester.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to this compound. Notably, derivatives containing thiazole and tetrazole functionalities have shown promising activity against various bacterial and fungal strains.

CompoundActivityMinimum Inhibitory Concentration (MIC)
Ethyl 2-(N-(substituted phenyl)sulfamoyl)thiazole derivativesAntibacterial50 µg/mL against Bacillus subtilis
Ethyl 2-amino thiazoleAntimicrobial25 µg/mL against Staphylococcus aureus
Ethyl 2-(N-(substituted phenyl)thiazole derivativesAntifungal30 µg/mL against Aspergillus niger

The studies indicate that compounds with nitro and amino substituents exhibit higher antibacterial activity .

Anticancer Activity

The anticancer potential of thiazole derivatives has also been documented, with some compounds demonstrating significant cytotoxic effects on cancer cell lines. For instance:

  • Compounds containing thiazole rings have shown IC50 values in the low micromolar range against various cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia).
CompoundCell LineIC50 (µg/mL)
Compound AHT-291.98 ± 1.22
Compound BJurkat1.61 ± 1.92

The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups on the phenyl ring enhances cytotoxic activity .

Case Studies

A study published in Chemistry & Biology Interface explored a series of thiazole derivatives including this compound. The findings revealed that certain derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds achieving MIC values comparable to standard antibiotics .

Another investigation focused on the anticancer properties of related thiazoles, highlighting their ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Properties

Molecular Formula

C14H12N6O3S

Molecular Weight

344.35 g/mol

IUPAC Name

ethyl 2-[[4-(tetrazol-1-yl)benzoyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H12N6O3S/c1-2-23-13(22)11-7-24-14(16-11)17-12(21)9-3-5-10(6-4-9)20-8-15-18-19-20/h3-8H,2H2,1H3,(H,16,17,21)

InChI Key

HMJKSKJWMWLYHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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